LYRM03
Description
Properties
CAS No. |
1820750-36-4 |
|---|---|
Molecular Formula |
C21H33N3O5 |
Molecular Weight |
407.511 |
IUPAC Name |
(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine |
InChI |
InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1 |
InChI Key |
PBLYJNWLOXWSSP-VUCLORQFSA-N |
SMILES |
NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LYRM03; LYRM-03; LYRM 03; |
Origin of Product |
United States |
Molecular Mechanisms of Lyrm03 Action
Elucidation of LYRM03's Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathways
TLR4 plays a critical role in initiating inflammatory responses, particularly those triggered by lipopolysaccharide (LPS). nih.govmdpi.comspandidos-publications.com Activation of TLR4 leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling pathways, including the MyD88-dependent pathway. nih.govmdpi.comspandidos-publications.comfrontiersin.org Studies have shown that this compound can effectively attenuate LPS-induced inflammation by suppressing Myd88-dependent TLR4 signaling pathways in alveolar macrophages. nih.govnih.gov This suggests that this compound interferes with the normal functioning of the TLR4 signaling cascade.
Modulation of Myeloid Differentiation Primary Response 88 (MyD88) Expression and Activity
MyD88 is a crucial adaptor protein in the TLR4 signaling pathway, essential for activating downstream responses that lead to the production of pro-inflammatory cytokines. nih.govmdpi.comspandidos-publications.comfrontiersin.org Research has demonstrated that this compound treatment can significantly decrease the expression of MyD88. nih.govnih.gov In one study, in vitro analysis using cultured mouse alveolar macrophages showed that pretreatment with this compound (100 μmol/L) suppressed LPS-induced macrophage activation by reducing MyD88 expression. nih.govnih.gov Western blot analysis further suggested a dose-dependent inhibition by this compound of the LPS-induced expression of MyD88. nih.gov These findings highlight the ability of this compound to modulate the initial stages of TLR4 signaling by impacting MyD88.
Table 1: Effect of this compound on LPS-induced MyD88 Expression in Alveolar Macrophages
| Treatment (in vitro) | MyD88 Expression Level (Relative to Control) |
| Control | Baseline |
| LPS | Increased |
| LPS + this compound (100 μmol/L) | Reduced compared to LPS alone |
Note: Data is based on findings indicating reduced expression and dose-dependent inhibition observed in research. nih.govnih.gov
Impact on the NF-κB Signaling Cascade
The NF-κB signaling cascade is a key downstream pathway activated by TLR4-MyD88 signaling, leading to the transcription of numerous genes involved in inflammation. nih.govnih.govspandidos-publications.comfrontiersin.orgnih.govmdpi.com this compound has been shown to significantly repress the NF-κB pathway. nih.gov Activation of MyD88-dependent TLR4 signaling typically induces the degradation of IκB, which in turn promotes the nuclear translocation and activation of NF-κB. nih.gov this compound interferes with this process. nih.gov
Regulation of IκB Stability and Degradation
IκB proteins are inhibitors that sequester NF-κB in the cytoplasm in an inactive state. nih.govmdpi.com Phosphorylation and subsequent degradation of IκB are necessary for NF-κB activation and translocation to the nucleus. nih.govmdpi.com Studies have shown that this compound treatment increases IκB stability and delays IκB protein degradation. nih.govnih.gov This effect on IκB is a critical mechanism by which this compound inhibits NF-κB activation. nih.gov
Table 2: Effect of this compound on IκB Stability in Alveolar Macrophages
| Treatment (in vitro) | IκB Stability | IκB Degradation |
| Control | High | Low |
| LPS | Low | High |
| LPS + this compound (100 μmol/L) | Increased compared to LPS alone | Delayed compared to LPS alone |
Note: Data is based on findings indicating increased stability and delayed degradation of IκB. nih.govnih.gov
Inhibition of NF-κB Nuclear Translocation
The translocation of activated NF-κB into the nucleus is essential for its function as a transcription factor. nih.govmdpi.com By delaying IκB degradation, this compound effectively masks the nuclear localization signals of NF-κB, thereby maintaining NF-κB in an inactive state within the cytoplasm. nih.gov This inhibition of NF-κB nuclear translocation prevents the transcription of pro-inflammatory genes. nih.govpatsnap.com
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways
In addition to the NF-κB pathway, TLR4 signaling also activates MAPK pathways, which are involved in regulating various cellular processes, including inflammation. nih.govguidetopharmacology.orgwikipedia.orgmdpi.com this compound has been found to significantly repress MAPK pathways in a time-dependent manner. nih.gov
Attenuation of p38 MAPK Phosphorylation
Table 3: Effect of this compound on p38 MAPK Phosphorylation in Alveolar Macrophages
| Treatment (in vitro) | p38 MAPK Phosphorylation Level (Relative to Control) |
| Control | Low |
| LPS | Increased |
| LPS + this compound (100 μmol/L) | Inhibited compared to LPS alone |
Note: Data is based on findings indicating inhibited p38 phosphorylation. nih.govnih.gov
Influence on Inflammasome Activation
This compound significantly impacts the activation of the inflammasome complex, a key component of the innate immune system responsible for processing and secreting pro-inflammatory cytokines. Its influence is particularly noted in the context of the NLRP3 inflammasome.
Suppression of NLRP3 Inflammasome Activity
This compound has been shown to reduce the increase in the inflammasome components, specifically NOD-like receptor 3 (NLRP3) and apoptosis-associated speck-like protein containing CARD (ASC), in models stimulated with lipopolysaccharide (LPS) nih.gov. This suppressive effect on the NLRP3 inflammasome is associated with the abatement of TLR4-induced NLRP3/NF-κB signaling nih.gov. By inhibiting the activation of the TLR4 pathway, this compound consequently limits the signals that lead to the assembly and activation of the NLRP3 inflammasome complex.
Research findings illustrating the effect of this compound on key inflammasome components are summarized in the table below:
| Component | Effect of this compound Treatment (vs. LPS Stimulation) | Reference |
| NLRP3 | Reduced increase | nih.gov |
| ASC | Reduced increase | nih.gov |
Regulation of Caspase Activation
Activation of the NLRP3 inflammasome is a critical step leading to the cleavage and activation of caspase-1 wikidata.orgprobes-drugs.org. Active caspase-1, in turn, is responsible for the maturation and release of potent pro-inflammatory cytokines, notably interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) wikidata.orgprobes-drugs.org. By suppressing the activation of the NLRP3 inflammasome, this compound indirectly regulates this downstream caspase activation cascade. Studies have demonstrated that this compound treatment ameliorates the levels of IL-1β and IL-18 in serum and cell culture supernatants following LPS stimulation nih.gov. This indicates that the inhibitory effect of this compound on the NLRP3 inflammasome translates into a reduced activation of caspase-1 and consequently lower levels of these key inflammatory mediators.
Observed effects of this compound on downstream inflammatory mediators are presented in the table below:
| Mediator | Effect of this compound Treatment (vs. LPS Stimulation) | Reference |
| IL-1β | Ameliorated levels | nih.gov |
| IL-18 | Ameliorated levels | nih.gov |
| TNF-α | Ameliorated levels | nih.gov |
Cellular and Subcellular Targeting of Lyrm03
Modulation of Macrophage Activation and Phenotype
Macrophage activation is a critical process in the initiation and progression of inflammation. Upon stimulation, such as by LPS, macrophages undergo phenotypic changes leading to the production of various pro-inflammatory mediators. LYRM03 has been shown to suppress this activation process. nih.govnih.gov In cultured mouse alveolar macrophages, pretreatment with this compound (100 μmol/L) effectively suppressed LPS-induced macrophage activation. nih.gov This modulatory effect is associated with the inhibition of key signaling pathways involved in inflammatory responses, including the TLR4 and NF-κB pathways. nih.govnih.govnih.govnih.gov Specifically, this compound has been observed to reduce the expression of Myd88, increase IκB stability, and inhibit p38 phosphorylation in LPS-stimulated macrophages. nih.govnih.gov Furthermore, it has been shown to inhibit NF-κB and components of the NLRP3 inflammasome. nih.govnih.govpatsnap.compatsnap.com
Inhibition of Pro-inflammatory Cytokine and Chemokine Production
A hallmark of activated macrophages is the robust production of pro-inflammatory cytokines and chemokines, which orchestrate the inflammatory cascade. This compound has been consistently shown to decrease the generation of several key inflammatory mediators. nih.govnih.gov Studies in LPS-induced ALI mouse models demonstrated that this compound administration significantly decreased the generation of pro-inflammatory and chemotactic cytokines in lung tissues. nih.govnih.gov In vitro experiments using cultured alveolar macrophages confirmed that this compound inhibited the LPS-stimulated expression and production of these factors. nih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α)
Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in systemic inflammation and immune cell signaling. physiology.org Research indicates that this compound treatment significantly attenuates the increase in TNF-α levels induced by LPS. nih.govnih.gov In LPS-induced ALI mice, ELISA results confirmed that this compound attenuated LPS-induced TNF-α production. nih.gov In cultured alveolar macrophages, quantitative PCR analysis showed that this compound (100 μmol/L) pretreatment inhibited the LPS-induced mRNA expression of TNF-α, reducing levels significantly compared to LPS stimulation alone. nih.gov
Interleukin-6 (IL-6)
Interleukin-6 (IL-6) is another pleiotropic cytokine with significant roles in inflammation and immune regulation. nih.gov this compound has been shown to suppress the production of IL-6 in inflammatory settings. nih.govnih.gov ELISA results from studies in LPS-induced ALI mice demonstrated that this compound treatment attenuated LPS-induced IL-6 production. nih.gov In vitro studies with cultured alveolar macrophages revealed that this compound (100 μmol/L) pretreatment inhibited the LPS-induced mRNA expression of IL-6, with levels significantly reduced compared to LPS-stimulated cells. nih.gov
Interleukin-1 beta (IL-1β)
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine primarily produced by activated macrophages and is involved in various inflammatory diseases. nih.govwikipedia.org this compound treatment has been found to decrease the generation of IL-1β. nih.govnih.gov Quantitative PCR analysis in cultured alveolar macrophages showed that this compound (100 μmol/L) pretreatment significantly inhibited the LPS-induced mRNA expression of IL-1β. nih.gov Studies in rat models of LPS-induced ALI also reported that this compound ameliorated the levels of IL-1β in serum and macrophage cell line supernatants. nih.gov
Macrophage Inflammatory Protein-2 (MIP-2)
Macrophage Inflammatory Protein-2 (MIP-2), a chemokine, plays a crucial role in recruiting neutrophils to inflammatory sites. physiology.org this compound has been shown to reduce the generation of this chemotactic cytokine. nih.govnih.gov In cultured alveolar macrophages, quantitative PCR analysis indicated that this compound (100 μmol/L) pretreatment inhibited the LPS-induced mRNA expression of MIP-2, showing a significant reduction compared to LPS stimulation. nih.gov
Detailed research findings on the inhibition of pro-inflammatory cytokine and chemokine production by this compound in cultured alveolar macrophages stimulated with LPS are summarized in the table below, based on quantitative PCR data nih.gov:
| Inflammatory Mediator | LPS Stimulation (Relative mRNA Level) | LPS + this compound (100 μmol/L) (Relative mRNA Level) | Percentage Reduction (Approximate) | Significance (vs. LPS) |
| TNF-α | High | ~30% of LPS level | ~70% | P<0.05, P<0.01 nih.gov |
| IL-6 | High | ~30% of LPS level | ~70% | P<0.05, P<0.01 nih.gov |
| IL-1β | High | ~30% of LPS level | ~70% | P<0.05, P<0.01 nih.gov |
| MIP-2 | High | ~30% of LPS level | ~70% | P<0.05, P<0.01 nih.gov |
Note: Relative mRNA levels are based on graphical data presented in the source and represent approximate reductions.
Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are key enzymes involved in the production of nitric oxide (NO) and prostaglandins, respectively, which are significant mediators of inflammation. physiology.org this compound has been found to regulate the expression of these enzymes in activated macrophages and inflamed tissues. nih.govnih.gov
Studies in LPS-induced ALI mouse models showed that this compound administration reduced iNOS and COX-2 expression in lung tissues. nih.govnih.gov In cultured mouse alveolar macrophages, in vitro analyses indicated that this compound inhibited the LPS-stimulated expression of iNOS and COX-2. nih.gov Western blot analysis confirmed the dose-dependent suppression of iNOS and COX-2 protein expression by this compound after LPS treatment. nih.gov Increased iNOS expression is responsible for excessive NO production during inflammation, and this compound's effect on iNOS contributes to the attenuation of inflammatory responses. nih.gov COX-2 overexpression also contributes to various inflammatory diseases. nih.gov
Detailed research findings on the inhibition of iNOS and COX-2 expression by this compound in cultured alveolar macrophages stimulated with LPS are summarized in the table below, based on quantitative PCR and Western blot data nih.gov:
| Enzyme | Measurement Method | LPS Stimulation Level | LPS + this compound (100 μmol/L) Level | Effect of this compound | Significance (vs. LPS) |
| iNOS | mRNA (qPCR) | High | Reduced | Inhibition | P<0.05 nih.gov |
| iNOS | Protein (Western Blot) | High | Reduced (Dose-dependent) | Inhibition | P<0.05 nih.gov |
| COX-2 | mRNA (qPCR) | High | Reduced | Inhibition | P<0.05 nih.gov |
| COX-2 | Protein (Western Blot) | High | Reduced (Dose-dependent) | Inhibition | P<0.05 nih.gov |
Note: Levels and effects are based on data presented in the source.
Impact on Cellular Immune Responses
This compound has demonstrated an impact on cellular immune responses, particularly in models of acute inflammation. Its effects include the attenuation of inflammatory cell infiltration and the modulation of myeloperoxidase activity.
Attenuation of Inflammatory Cell Infiltration
In models of LPS-induced acute lung injury in mice, administration of this compound significantly alleviated the infiltration of inflammatory cells, including neutrophils and macrophages, into lung tissues. nih.govnih.gov Histological assays have supported these findings, showing that this compound treatment attenuated LPS-induced pathological changes characterized by inflammatory cell infiltration and inter-alveolar septal thickening. nih.gov This suggests a role for this compound in reducing the cellular components of the inflammatory response in affected tissues.
Modulation of Myeloperoxidase Activity
Myeloperoxidase (MPO) activity is a marker associated with neutrophil accumulation and inflammation in tissues. capes.gov.brsemanticscholar.org this compound administration has been shown to significantly reduce myeloperoxidase activity in the lungs of mice with LPS-induced acute lung injury. nih.govnih.gov This reduction in MPO activity correlates with the observed decrease in inflammatory cell infiltration, further supporting the anti-inflammatory effects of this compound. Studies in rats with LPS-induced acute lung injury also observed that this compound ameliorated myeloperoxidase levels in the lung. nih.govnih.gov
Table 1: Effect of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury
| Marker | Observation in LPS-induced Injury | Effect of this compound Treatment | Source |
| Inflammatory Cell Infiltration (Lung) | Increased | Attenuated | nih.govnih.gov |
| Myeloperoxidase (MPO) Activity (Lung) | Increased | Reduced | nih.govnih.govnih.govnih.gov |
Note: This table summarizes findings from research studies. Specific quantitative data may vary depending on the experimental model and conditions.
Influence on Programmed Cell Death Pathways
This compound has been observed to influence programmed cell death pathways, including interactions with apoptosis-associated proteins and the modulation of oxidative stress-related processes.
Interplay with Apoptosis-Associated Proteins (e.g., Bcl-2, Bax, Caspase-3)
Research indicates that this compound can affect the balance of proteins involved in apoptosis. In studies using LPS-stimulated models, this compound reduced the increase in inflammasome components, including apoptosis-related speck-like protein containing CARD (ASC) and NOD-like receptor 3 (NLRP3). nih.gov Furthermore, investigations have examined the production of apoptosis-associated proteins such as poly ADP-ribose polymerase, cleaved caspase-3, B-cell lymphoma-2 (Bcl-2), and Bcl2 associated X (Bax) in the context of this compound treatment. nih.gov Bcl-2 is known as an anti-apoptotic protein, while Bax and Caspase-3 are pro-apoptotic proteins involved in the execution phase of apoptosis. medicinacomplementar.com.brhznu.edu.cn this compound's influence on the levels of these proteins suggests its involvement in modulating the apoptotic cascade.
Modulation of Oxidative Stress-Related Cellular Processes (e.g., Malondialdehyde, Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)
This compound has been shown to impact oxidative stress indicators. Studies have observed that this compound treatment ameliorated levels of malondialdehyde (MDA) in serum in models of LPS-induced acute lung injury. nih.govnih.gov MDA is a commonly used biomarker for lipid peroxidation, an indicator of oxidative damage. nih.govnih.gov Furthermore, research has examined the expression levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in circulation following this compound treatment. nih.gov SOD enzymes catalyze the dismutation of superoxide into oxygen and hydrogen peroxide, while GPx enzymes reduce hydroperoxides, including lipid hydroperoxides, to protect against oxidative damage. wikipedia.orgebi.ac.ukwikipedia.org The modulation of these markers by this compound suggests a role in mitigating oxidative stress at the cellular level.
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | Observation in LPS-induced Injury | Effect of this compound Treatment | Source |
| Malondialdehyde (MDA) | Increased | Ameliorated | nih.govnih.gov |
| Superoxide Dismutase (SOD) | Examined | Modulation observed | nih.gov |
| Glutathione Peroxidase (GPx) | Examined | Modulation observed | nih.gov |
Note: This table summarizes findings from research studies. Specific quantitative data and the nature of modulation for SOD and GPx may vary depending on the experimental model and conditions.
Role in Anti-Metastatic Cellular Processes
Chemically synthesized this compound has been investigated for its potential role in anti-metastatic cellular processes. Studies have indicated that this compound could inhibit the metastasis of human breast cancer MDA-MB-231 cells in vitro and in vivo. x-mol.net While the precise mechanisms underlying this anti-metastatic effect require further detailed investigation, these findings suggest a potential influence of this compound on cellular behaviors related to cancer progression and dissemination.
In Vitro and in Vivo Research Methodologies for Lyrm03 Studies
Cell Culture Models and Experimental Design
Cell culture models provide a controlled environment to study the direct effects of LYRM03 on specific cell types and to elucidate underlying cellular and molecular mechanisms. This approach allows for detailed analysis of cellular responses without the complexity of a whole organism. uomustansiriyah.edu.iqazolifesciences.comemulatebio.com
Alveolar Macrophage Cell Lines (e.g., NR8383)
The rat alveolar macrophage cell line, NR8383, has been utilized in in vitro experiments to study the effects of this compound on macrophage activation and inflammatory responses. researchgate.netnih.govtandfonline.comcellosaurus.org NR8383 cells are derived from normal rat alveolar macrophages and provide a homogenous source of highly responsive cells for studying macrophage-related activities. cellosaurus.org
In experimental designs using NR8383 cells, the cells are typically divided into multiple groups to assess the impact of this compound under different conditions. For instance, studies have included groups such as a sham control, this compound treatment alone, stimulation with an inflammatory agent like lipopolysaccharide (LPS), and combinations of LPS stimulation with varying concentrations of this compound. researchgate.netnih.gov This setup allows researchers to determine if this compound can mitigate the effects induced by the inflammatory stimulus.
Research findings from NR8383 cell studies have demonstrated that this compound can decrease LPS-induced NR8383 activation. researchgate.netnih.gov This has been evidenced through techniques such as Western blot analysis. researchgate.netnih.gov Furthermore, this compound has been shown to ameliorate the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-18 (IL-18), in the supernatant of NR8383 cells stimulated with LPS. researchgate.netnih.gov Studies have also investigated the potential mechanisms involved, such as the role of pathways like NF-κB, TLR4, and NLRP3, sometimes employing techniques like siRNA targeting specific components of these pathways. researchgate.netnih.govtandfonline.com
RAW264.7 Macrophage Models
RAW264.7 cells, a murine macrophage cell line, are another commonly used model for investigating inflammatory responses in vitro. mdpi.complos.orgresearchgate.net These cells are highly sensitive to LPS stimulation, which triggers the activation of pro-inflammatory transcription factors like NF-κB and AP-1, leading to the production of various inflammatory mediators. plos.org
Experimental designs using RAW264.7 macrophages often involve stimulating the cells with LPS to induce an inflammatory state and then treating them with this compound to assess its anti-inflammatory effects. researchgate.net Studies have evaluated the viability of LPS-provoked RAW264.7 cells using assays like the MTT assay. researchgate.net Research has also focused on the impact of this compound on the expression levels of inflammatory biomarkers in these cells, utilizing methods such as RT-PCR assay. researchgate.net Findings from such studies contribute to understanding how this compound modulates the inflammatory pathways within macrophages.
Other Relevant Cellular Systems (e.g., Human Breast Cancer Cells)
Beyond inflammatory models, this compound has also been investigated in other cellular systems, including human breast cancer cells. nih.govdntb.gov.uaplos.orgnih.gov Specific cell lines, such as MDA-MB-231 human breast cancer cells, have been used to explore the potential anti-metastatic properties of this compound. nih.govdntb.gov.ua
In vitro experiments with human breast cancer cells aim to determine the direct effects of this compound on processes like cell proliferation, migration, and invasion, which are crucial aspects of cancer metastasis. nih.gov The experimental design typically involves treating the cancer cells with this compound and observing changes in their behavior compared to untreated control cells. nih.gov Studies have revealed that this compound treatment can significantly restrain the metastasis of MDA-MB-231 cells in vitro. nih.gov These findings highlight the diverse applications of cell culture methodologies in evaluating the biological activities of this compound in different disease contexts.
Animal Models of Inflammatory Diseases
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Models
The LPS-induced acute lung injury (ALI) model is a widely used in vivo system to study inflammatory lung conditions and evaluate potential therapeutic agents like this compound. researchgate.netnih.govresearchgate.netnih.govtandfonline.comdntb.gov.uaclinicsinsurgery.comfrontiersin.org This model involves administering LPS to animals, typically rodents, to trigger a potent inflammatory response in the lungs that mimics key features of human ALI. researchgate.nettandfonline.comfrontiersin.org
In this model, animals are usually divided into groups including a sham group, an LPS-challenged group, and groups treated with LPS followed by this compound at different doses. nih.govtandfonline.com The experimental design focuses on assessing the severity of lung injury and inflammation after this compound administration. nih.govtandfonline.com
Research findings using LPS-induced ALI models have shown that this compound can significantly mitigate pulmonary injury in LPS-treated animals. tandfonline.com Assessments include evaluating lung edema, inflammatory cell infiltration (such as neutrophils and macrophages), and myeloperoxidase (MPO) activity in lung tissues. nih.govtandfonline.comnih.gov this compound administration has been shown to alleviate these indicators of lung injury. nih.govtandfonline.comnih.gov Furthermore, studies measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, MIP-2) in bronchoalveolar lavage fluid (BALF) and serum, finding that this compound can reduce these inflammatory mediators. researchgate.netnih.govnih.govtandfonline.comnih.gov Histological examination of lung tissues is also performed to observe pathological changes, which have shown amelioration with this compound treatment. researchgate.netnih.govresearchgate.netnih.gov These studies collectively demonstrate the protective effects of this compound against LPS-induced ALI in vivo. nih.govresearchgate.netnih.govtandfonline.comfrontiersin.orgnih.gov
Other Relevant Disease Models (e.g., Cecal Ligation Puncture)
Beyond LPS-induced ALI, this compound has also demonstrated anti-inflammatory effects in other animal models, such as the cecal ligation puncture (CLP) model. nih.govdntb.gov.uaclinicsinsurgery.comresearchgate.netnih.govmdpi.com The CLP model is a well-established surgical procedure in rodents that mimics polymicrobial sepsis, a severe systemic inflammatory condition often leading to organ dysfunction. clinicsinsurgery.comnih.govmdpi.com
The CLP procedure involves ligating and puncturing the cecum, allowing fecal material to be released into the peritoneal cavity, thereby inducing a robust immune response and peritonitis. clinicsinsurgery.comnih.govmdpi.com This model is considered clinically relevant as it reproduces aspects of human sepsis, including hyperdynamic and hypodynamic phases and a similar cytokine profile. nih.govmdpi.com
Studies utilizing the CLP model have indicated that this compound possesses anti-inflammatory effects in this context. nih.govresearchgate.net While detailed experimental designs and specific findings regarding this compound in CLP models are less extensively reported compared to LPS-induced ALI, the use of this model suggests investigations into this compound's potential in treating systemic inflammatory conditions beyond lung-specific injury. nih.govdntb.gov.uaresearchgate.net
Here are some interactive data tables based on the research findings:
Table 1: Effects of this compound on Inflammatory Cytokines in LPS-Stimulated NR8383 Cells
|------------|--------------------------|------------------------|----------------|
Table 2: Effects of this compound on Indicators of Injury in LPS-Induced ALI Rat Model
|---------------------------|------------------|--------------------|-----------------|
Table 3: Effects of this compound on Inflammatory Mediators in LPS-Induced ALI Mouse Model Lung Tissues
|----------|------------------|--------------------|-----------------|
Advanced Molecular and Cellular Techniques
Advanced molecular and cellular techniques are crucial for dissecting the intricate pathways influenced by this compound. These methods allow researchers to quantify changes in gene and protein expression, assess immune responses, examine tissue morphology, and specifically target genes to understand their roles in this compound's effects.
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis, commonly performed using quantitative real-time PCR (RT-qPCR), is a sensitive and precise method for quantifying the levels of specific messenger RNA (mRNA) molecules within a sample. This technique involves isolating RNA, converting mRNA to complementary DNA (cDNA) via reverse transcription, and then amplifying and detecting specific cDNA sequences in real time using fluorescent probes or dyes. nih.govbionordika.no The amount of fluorescence generated is proportional to the initial amount of target mRNA, allowing for relative or absolute quantification of gene expression. nih.gov
In the context of this compound research, RT-qPCR has been utilized to measure the expression levels of genes involved in inflammatory pathways. For instance, studies investigating this compound's effects on lipopolysaccharide (LPS)-induced ALI in mice have used RT-qPCR to assess the mRNA expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-1β, and MIP-2, as well as inflammation-associated enzymes like iNOS and COX-2 in lung tissues and alveolar macrophages. nih.gov Findings from these studies indicate that this compound treatment can significantly reduce the elevated mRNA levels of these inflammatory mediators induced by LPS. nih.gov
Table 1: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Alveolar Macrophages (Illustrative Data Based on Findings)
| Gene Target | Condition (LPS) | Condition (LPS + this compound) | Fold Change (LPS + this compound vs LPS) | Significance |
| TNF-α | Elevated | Reduced | < 1 | P < 0.01 (Illustrative) |
| IL-6 | Elevated | Reduced | < 1 | P < 0.01 (Illustrative) |
| IL-1β | Elevated | Reduced | < 1 | P < 0.01 (Illustrative) |
| MIP-2 | Elevated | Reduced | < 1 | P < 0.05 (Illustrative) |
| iNOS | Elevated | Reduced | < 1 | P < 0.01 (Illustrative) |
| COX-2 | Elevated | Reduced | < 1 | P < 0.01 (Illustrative) |
(Note: The specific numerical fold change values and precise p-values would depend on the experimental data from specific studies. The table above provides an illustrative representation based on reported trends.)
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)
Western blotting, also known as immunoblotting, is a widely used technique for detecting and quantifying specific proteins in a sample. nih.govjacksonimmuno.com The process typically involves separating proteins by gel electrophoresis, transferring the separated proteins onto a membrane, blocking non-specific binding sites, and then incubating the membrane with primary antibodies specific to the target protein, followed by labeled secondary antibodies for detection. jacksonimmuno.com Western blotting can provide information about protein abundance, molecular weight, and post-translational modifications such as phosphorylation. jacksonimmuno.com Quantitative Western blotting allows for the comparison of protein levels between different samples. licorbio.com
Research on this compound has frequently employed Western blotting to examine the expression and phosphorylation status of key proteins in signaling pathways relevant to inflammation and other biological processes. Studies on LPS-induced ALI have used Western blotting to assess the levels of proteins in the TLR4 signaling pathway, including MyD88, as well as inflammatory enzymes like iNOS and COX-2. nih.gov Furthermore, Western blotting has been used to investigate the phosphorylation of signaling molecules such as p38, which is involved in inflammatory responses. nih.gov this compound treatment has been shown to reduce the expression of inflammatory proteins like iNOS and COX-2 and inhibit the phosphorylation of signaling proteins like p38 in LPS-stimulated cells. nih.gov Western blotting has also been utilized to assess the impact of this compound on proteins related to the NF-κB and NLRP3 inflammasome pathways, including NF-κB p65, TLR4, and NLRP3. nih.gov
Immunological Assays (e.g., ELISA for Cytokine Quantification)
Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying specific proteins, antibodies, hormones, and other molecules in biological samples. azurebiosystems.comquatrelab.comclevelandclinic.org ELISA typically involves immobilizing an antigen or antibody on a solid surface, adding the sample, and using enzyme-linked antibodies to detect the target molecule. azurebiosystems.comthermofisher.com The enzyme's activity with a substrate produces a measurable signal, often colorimetric, which can be quantified to determine the concentration of the target substance. azurebiosystems.comquatrelab.com ELISA is known for its high sensitivity and specificity. quatrelab.com
In this compound research, ELISA has been employed to quantify the levels of various cytokines and chemokines, which are key mediators of inflammation. Studies investigating the effects of this compound on LPS-induced ALI have used ELISA to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and MIP-2 in bronchoalveolar lavage fluid (BALF) and serum. nih.govnih.gov These assays have demonstrated that this compound treatment can significantly reduce the elevated levels of these inflammatory cytokines induced by LPS in both in vitro and in vivo models. nih.govnih.gov
Table 2: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced ALI (Illustrative Data Based on Findings)
| Cytokine | Sample Type | Condition (LPS) | Condition (LPS + this compound) | Change with this compound Treatment |
| TNF-α | BALF | Elevated | Reduced | Decrease |
| IL-6 | BALF | Elevated | Reduced | Decrease |
| IL-1β | BALF | Elevated | Reduced | Decrease |
| MIP-2 | BALF | Elevated | Reduced | Decrease |
| TNF-α | Serum | Elevated | Reduced | Decrease |
| IL-1β | Serum | Elevated | Reduced | Decrease |
| IL-18 | Serum | Elevated | Reduced | Decrease |
(Note: The specific values and statistical significance would depend on the experimental data from specific studies. The table above provides an illustrative representation based on reported trends.)
Morphological and Histopathological Assessments (e.g., Hematoxylin-Eosin Staining)
Morphological and histopathological assessments involve the microscopic examination of tissues to evaluate structural changes and cellular infiltration. Hematoxylin-eosin (H&E) staining is a fundamental technique in histology, used to visualize tissue architecture and cellular details. nih.gov Hematoxylin stains cell nuclei blue, while eosin (B541160) stains the cytoplasm and extracellular matrix pink. nih.gov This differential staining allows for the identification of various cell types and the assessment of tissue damage, inflammation, and other pathological alterations. nih.gov
In studies evaluating the protective effects of this compound in LPS-induced ALI models, histopathological examination of lung tissues stained with H&E has been a critical component. nih.govnih.gov Researchers fix lung tissues, embed them in paraffin, section them, and then stain the sections with H&E for microscopic analysis. nih.gov This allows for the assessment of lung edema, inflammatory cell infiltration (such as neutrophils and macrophages), alveolar wall thickening, and hemorrhage. nih.gov Histopathological findings have shown that this compound administration significantly attenuates LPS-induced pathological changes in lung tissue, including reducing inflammatory cell infiltration and alleviating lung edema. nih.gov
Gene Silencing Methodologies (e.g., siRNA Targeting NF-κB p65, TLR4, NLRP3)
Gene silencing methodologies, such as using small interfering RNA (siRNA), are employed to specifically reduce the expression of target genes. siRNA are short, double-stranded RNA molecules that interfere with mRNA molecules, preventing them from being translated into proteins. By designing siRNA to target specific genes, researchers can effectively "silence" or knock down the expression of those genes, allowing them to study the functional consequences of reduced protein levels.
In this compound research, siRNA has been used to investigate the involvement of key signaling molecules in the compound's mechanism of action. Specifically, studies have utilized siRNA targeting NF-κB p65, TLR4, and NLRP3 to explore the roles of these pathways in LPS-induced ALI and the protective effects of this compound. nih.gov By silencing these genes, researchers can determine if the observed effects of this compound are dependent on the presence and activity of NF-κB p65, TLR4, or NLRP3. For example, studies have shown that silencing NF-κB p65, TLR4, or NLRP3 can influence the severity of LPS-induced ALI and the effectiveness of this compound treatment, suggesting that this compound's protective actions are mediated, at least in part, through these pathways. nih.gov
Table 3: Effect of Gene Silencing on LPS-Induced ALI with and without this compound (Illustrative Data Based on Findings)
| Condition | Gene Silenced | Lung Injury Severity | Inflammatory Markers | This compound Effect |
| LPS | None (Control) | Severe | High | Attenuates injury and markers |
| LPS + siRNA (NF-κB p65) | NF-κB p65 | Reduced compared to LPS control | Reduced compared to LPS control | This compound effect may be diminished |
| LPS + siRNA (TLR4) | TLR4 | Reduced compared to LPS control | Reduced compared to LPS control | This compound effect may be diminished |
| LPS + siRNA (NLRP3) | NLRP3 | Reduced compared to LPS control | Reduced compared to LPS control | This compound effect may be diminished |
| LPS + this compound + siRNA (NF-κB p65) | NF-κB p65 | Higher than LPS + this compound without silencing | Higher than LPS + this compound without silencing | This compound's protective effect is reduced |
| LPS + this compound + siRNA (TLR4) | TLR4 | Higher than LPS + this compound without silencing | Higher than LPS + this compound without silencing | This compound's protective effect is reduced |
| LPS + this compound + siRNA (NLRP3) | NLRP3 | Higher than LPS + this compound without silencing | Higher than LPS + this compound without silencing | This compound's protective effect is reduced |
Theoretical Frameworks and Future Directions in Lyrm03 Research
Integration of LYRM03's Mechanisms into Broader Immunomodulatory Paradigms
The observed effects of this compound on the TLR4 pathway position it within the larger field of immunomodulation research. nih.gov The immune system's intricate network of cells, tissues, and molecules is crucial for defending against pathogens and maintaining self-tolerance. However, imbalances in immune responses contribute to various diseases, including autoimmune disorders and inflammatory conditions. Immunomodulation seeks to restore this balance or redirect immune responses for therapeutic benefit.
This compound's mechanism of action, specifically its inhibitory effect on the MyD88-dependent TLR4 signaling pathway, suggests its potential relevance in conditions where this pathway is hyperactive. nih.govnih.govnih.govresearchgate.net Future studies could explore how this compound's modulation of this specific pathway integrates with or influences other immunomodulatory mechanisms. This includes investigating its effects on different immune cell populations beyond macrophages, such as lymphocytes and dendritic cells, and its potential to influence the balance between pro- and anti-inflammatory responses. nih.govfrontiersin.org Understanding these broader effects will be crucial for defining the full scope of this compound's immunomodulatory potential and its place among existing and emerging immunotherapies.
Potential for this compound as a Molecular Probe for Inflammatory Pathways
The specific inhibitory action of this compound on the TLR4 signaling pathway, particularly its impact on MyD88 expression and downstream kinases like p38 MAPK and the NF-κB pathway, highlights its potential utility as a molecular probe. nih.govnih.govnih.gov Molecular probes are invaluable tools in biological research, allowing scientists to investigate specific molecular targets and pathways. By selectively interfering with or modulating the activity of components within the TLR4 cascade, this compound can help to further dissect the complex signaling events that drive inflammatory responses.
Future research could utilize this compound to:
Elucidate the precise sequence of molecular interactions following TLR4 activation.
Investigate the differential roles of MyD88-dependent and MyD88-independent TLR4 signaling in various inflammatory contexts.
Study the interplay between the TLR4 pathway and other inflammatory cascades.
Identify novel downstream targets or feedback mechanisms regulated by TLR4 signaling.
Using this compound as a probe, potentially in conjunction with genetic or other pharmacological interventions targeting related pathways, could provide deeper insights into the fundamental mechanisms of inflammation and immune regulation. mdpi.com
Unexplored Molecular Targets and Interaction Networks
While this compound is known to suppress the MyD88-dependent TLR4 signaling pathway, the possibility of other molecular targets or interaction networks being influenced by this compound warrants further investigation. nih.govnih.govnih.gov Biological systems are characterized by complex molecular networks, and interventions targeting one component can have ripple effects throughout the system. nih.govnih.govd-nb.infoplos.org
Future research should aim to:
Identify potential off-target effects of this compound using unbiased screening approaches.
Map the protein-protein interaction networks that are directly or indirectly affected by this compound treatment. nih.govplos.orgbiorxiv.org
Investigate whether this compound interacts with other pattern recognition receptors or signaling pathways involved in inflammation.
Explore the potential of this compound to modulate epigenetic modifications or gene expression beyond the immediate downstream targets of NF-κB.
Understanding the full spectrum of this compound's molecular interactions will provide a more complete picture of its pharmacological profile and potentially reveal novel therapeutic opportunities or potential off-target effects. nih.govd-nb.info
Development of Advanced Methodological Approaches for this compound Characterization
Comprehensive characterization of this compound's biological activity and molecular interactions requires the application of advanced methodological approaches. chalmers.seunsw.edu.auup.ptthermofisher.comwiley-vch.de While initial studies have utilized techniques such as Western blotting, RT-PCR, and ELISAs to assess protein and gene expression and cytokine levels, future research can benefit from more sophisticated methodologies. nih.gov
Advanced techniques that could be employed include:
High-throughput screening (HTS): To identify novel molecular targets or assess the effects of this compound on a wide range of cellular processes.
Omics technologies (genomics, transcriptomics, proteomics, metabolomics): To gain a global understanding of the molecular changes induced by this compound treatment.
Advanced microscopy techniques: Such as super-resolution microscopy or live-cell imaging, to visualize the cellular localization and dynamics of this compound or its targets. up.pt
Structural biology techniques (X-ray crystallography, cryo-EM, NMR spectroscopy): To determine the three-dimensional structure of this compound in complex with its targets, providing insights into the binding mechanisms. google.com
Computational modeling and simulations: To predict this compound's interactions with potential targets and understand the dynamics of the affected signaling pathways. frontiersin.org
Flow cytometry and mass cytometry: For in-depth immunophenotyping and analysis of immune cell subsets and their activation status upon this compound treatment.
The application of these advanced methods will facilitate a more detailed and nuanced understanding of how this compound exerts its effects at the molecular and cellular levels. chalmers.seunsw.edu.authermofisher.comwiley-vch.de
Comparative Studies with Other TLR4 Pathway Modulators
Comparing the effects of this compound with other known modulators of the TLR4 pathway is essential for understanding its unique properties and potential advantages. The TLR4 pathway is a significant target for anti-inflammatory therapies, and various agonists and antagonists have been developed or are under investigation. rsc.orgmdpi.comunimib.it
Comparative studies could involve:
Assessing the potency and efficacy of this compound relative to other TLR4 inhibitors in various in vitro and in vivo models of inflammation. rsc.org
Investigating potential differences in the downstream signaling pathways affected by this compound compared to other modulators. nih.gov
Evaluating the selectivity of this compound for TLR4 compared to other Toll-like receptors or pattern recognition receptors.
Comparing the pharmacokinetic and pharmacodynamic profiles of this compound with other TLR4 modulators (while strictly excluding dosage/administration and safety/adverse effect profiles as per instructions).
Analyzing potential synergistic or additive effects when this compound is used in combination with other immunomodulatory agents.
Such comparative analyses will help to position this compound within the landscape of TLR4-targeted therapies and inform decisions regarding its potential therapeutic development. rsc.orgmdpi.comunimib.it
Q & A
Q. What are the primary molecular mechanisms by which LYRM03 attenuates LPS-induced acute lung injury (ALI)?
this compound exerts its protective effects by suppressing the TLR4/NF-κB/NLRP3 signaling axis. In both in vivo (rat ALI models) and in vitro (NR8383 macrophage cells) studies, this compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-18), myeloperoxidase (MPO) activity, and malondialdehyde (MDA) levels. Western blot analysis confirmed inhibition of TLR4, MyD88, NF-κB, and NLRP3 inflammasome components (ASC, NLRP3) .
Q. What experimental models are commonly used to study this compound’s anti-inflammatory effects?
Standard models include:
- In vivo : LPS-induced ALI in rats (5 mg/kg LPS, 24-hour injury phase) with this compound administered at 5–20 mg/kg.
- In vitro : LPS-stimulated NR8383 alveolar macrophages (100 ng/mL LPS) treated with this compound (50–200 μM). Key endpoints: histopathology (hematoxylin-eosin staining), bronchoalveolar lavage fluid (BALF) protein content, and cytokine quantification via ELISA .
Q. How does this compound compare to Bestatin in modulating inflammatory markers?
Unlike Bestatin, which increased total protein concentration in BALF at 4 and 24 hours post-LPS challenge, this compound consistently reduced both protein leakage and MPO activity. This divergence suggests distinct mechanisms: this compound targets TLR4 signaling, while Bestatin (a broad-spectrum aminopeptidase inhibitor) may exacerbate inflammation .
Advanced Research Questions
Q. How can researchers optimize this compound dosage for maximal efficacy while minimizing toxicity?
Dose-response studies in rats (5–20 mg/kg) and NR8383 cells (50–200 μM) indicate that 20 mg/kg (in vivo) and 200 μM (in vitro) are optimal for suppressing NF-κB and NLRP3 without adverse effects. Toxicity thresholds should be validated via liver/kidney function assays and cell viability tests (e.g., MTT assays) .
Q. What methodologies validate this compound’s inhibition of the TLR4 pathway?
- siRNA knockdown : Silencing NF-κB p65, TLR4, or NLRP3 in LPS-treated rats reversed this compound’s protective effects, confirming pathway dependency.
- Western blot : Quantified reduced expression of TLR4, MyD88, and phosphorylated NF-κB.
- Functional assays : MPO activity (ELISA) and cytokine levels (multiplex assays) correlate with pathway inhibition .
Q. How should researchers address contradictory data between this compound and other TLR4 inhibitors (e.g., conflicting cytokine profiles)?
Contradictions may arise from differences in:
- Experimental design : Timepoints (e.g., 4 vs. 24 hours in MPO assays) ( ).
- Compound specificity : this compound uniquely targets NLRP3 inflammasome assembly, while others may act upstream (e.g., TAK-242 inhibits TLR4 ligand binding). Resolution requires side-by-side comparative studies with standardized protocols (e.g., LPS dose, animal strain) and multi-omics profiling (transcriptomics/proteomics) .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- ANOVA with post-hoc tests : Compare means across multiple dosage groups (e.g., 5, 10, 20 mg/kg).
- Error bars : Report standard deviation (SD) or confidence intervals (CI) for biological replicates (n ≥ 6 rats/group).
- Correlation analysis : Link NF-κB inhibition (Western blot band density) with cytokine reduction (Spearman’s rank) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Standardize LPS batches : Use LPS from a single vendor (e.g., Sigma-Aldrich) to minimize variability.
- Blinded histopathology scoring : Mitigate bias in lung injury assessments.
- Pre-register protocols : Share detailed methods (e.g., dosing schedules, siRNA sequences) via repositories like protocols.io .
Q. What controls are essential for in vitro mechanistic studies with this compound?
- Negative controls : Untreated NR8383 cells + vehicle (e.g., DMSO).
- Positive controls : LPS-only groups (100 ng/mL) to baseline inflammation.
- Specificity controls : Co-treatment with pathway agonists (e.g., NF-κB activators) to test this compound’s reversibility .
Data Interpretation Challenges
Q. How to reconcile discrepancies between in vivo and in vitro this compound efficacy?
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
